molecular formula C5H2Br2ClNO2S B12332797 2,5-Dibromopyridine-3-sulfonyl chloride

2,5-Dibromopyridine-3-sulfonyl chloride

Cat. No.: B12332797
M. Wt: 335.40 g/mol
InChI Key: CEBXZZKJPOGUQC-UHFFFAOYSA-N
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Description

2,5-Dibromopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Br2ClNO2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromopyridine-3-sulfonyl chloride typically involves the bromination of pyridine derivatives followed by sulfonylation. One common method starts with 3-aminopyridine, which undergoes diazotization to form a diazonium salt. This intermediate is then treated with bromine to introduce bromine atoms at the 2 and 5 positions. The resulting 2,5-dibromopyridine is then reacted with thionyl chloride to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and safety. The use of microchannel reactors allows for precise control over reaction conditions, leading to higher yields and better product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromopyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2,5-Dibromopyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive, allowing for the formation of strong covalent bonds with nucleophiles. In coupling reactions, the bromine atoms facilitate the formation of carbon-carbon and carbon-nitrogen bonds through palladium or copper catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromopyridine-3-sulfonyl chloride is unique due to the presence of both bromine atoms and a sulfonyl chloride group, which enhances its reactivity and versatility in synthetic applications. This combination allows it to participate in a broader range of reactions compared to its analogs .

Properties

Molecular Formula

C5H2Br2ClNO2S

Molecular Weight

335.40 g/mol

IUPAC Name

2,5-dibromopyridine-3-sulfonyl chloride

InChI

InChI=1S/C5H2Br2ClNO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H

InChI Key

CEBXZZKJPOGUQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Br)Br

Origin of Product

United States

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